molecular formula C16H14ClF3N2OS B4567080 N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea

N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea

Cat. No.: B4567080
M. Wt: 374.8 g/mol
InChI Key: YHRPJFNYNUKZGR-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C16H14ClF3N2OS and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.0467464 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Structural Analysis

The compound N-[4-chloro-2-(trifluoromethyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea and related thioureas have been extensively studied for their spectroscopic and structural properties. Research by Mary et al. (2016) revealed insights into the molecular structure, vibrational frequencies, and vibrational assignments through experimental and theoretical analyses. The study also discussed the molecule's stability, charge transfer, and possible sites for nucleophilic attack, highlighting the compound's potential in developing new analgesic drugs.

Photoinduced Intramolecular Charge Transfer

The photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, closely related to the structure of the target compound, demonstrates how substituents influence intramolecular charge transfer, as discussed by Yang et al. (2004). This behavior is crucial for understanding the compound's potential applications in materials science and photophysics.

Antipathogenic Activity

Research on thiourea derivatives, including those with similar structures to this compound, has shown significant antipathogenic activity. Limban et al. (2011) synthesized and tested a number of acylthioureas for their interaction with bacterial cells, demonstrating the potential for developing novel anti-microbial agents with antibiofilm properties.

Organocatalysis and Chemical Synthesis

The application of thioureas in organocatalysis and chemical synthesis is another area of interest. Jiménez et al. (2016) compared the catalytic performance of thioureas with different substituents in Michael addition reactions. Their research underscores the importance of molecular design in enhancing the yield and selectivity of catalytic processes.

Corrosion Control

The use of phenylthiourea polymers for corrosion control on aluminum in alkaline media was investigated by Vasanthi et al. (2008). Their study highlights the compound's potential in materials science, particularly in protecting metals from corrosion.

Properties

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2OS/c1-9-3-6-14(23-2)13(7-9)22-15(24)21-12-5-4-10(17)8-11(12)16(18,19)20/h3-8H,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRPJFNYNUKZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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